Cas no 2153472-96-7 (Pyridazine, 5-chloro-3-methyl-, hydrochloride (1:1))

Pyridazine, 5-chloro-3-methyl-, hydrochloride (1:1) 化学的及び物理的性質
名前と識別子
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- Pyridazine, 5-chloro-3-methyl-, hydrochloride (1:1)
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Pyridazine, 5-chloro-3-methyl-, hydrochloride (1:1) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7504274-0.05g |
5-chloro-3-methylpyridazine hydrochloride |
2153472-96-7 | 95.0% | 0.05g |
$312.0 | 2025-03-10 | |
Enamine | EN300-7504274-0.1g |
5-chloro-3-methylpyridazine hydrochloride |
2153472-96-7 | 95.0% | 0.1g |
$466.0 | 2025-03-10 | |
Enamine | EN300-7504274-0.5g |
5-chloro-3-methylpyridazine hydrochloride |
2153472-96-7 | 95.0% | 0.5g |
$1046.0 | 2025-03-10 | |
Enamine | EN300-7504274-1.0g |
5-chloro-3-methylpyridazine hydrochloride |
2153472-96-7 | 95.0% | 1.0g |
$1343.0 | 2025-03-10 | |
Enamine | EN300-7504274-10.0g |
5-chloro-3-methylpyridazine hydrochloride |
2153472-96-7 | 95.0% | 10.0g |
$5774.0 | 2025-03-10 | |
Aaron | AR01PB62-5g |
Pyridazine, 5-chloro-3-methyl-, hydrochloride (1:1) |
2153472-96-7 | 94% | 5g |
$5380.00 | 2023-12-15 | |
1PlusChem | 1P01PAXQ-100mg |
Pyridazine, 5-chloro-3-methyl-, hydrochloride (1:1) |
2153472-96-7 | 94% | 100mg |
$638.00 | 2023-12-19 | |
1PlusChem | 1P01PAXQ-500mg |
Pyridazine, 5-chloro-3-methyl-, hydrochloride (1:1) |
2153472-96-7 | 94% | 500mg |
$1355.00 | 2023-12-19 | |
1PlusChem | 1P01PAXQ-1g |
Pyridazine, 5-chloro-3-methyl-, hydrochloride (1:1) |
2153472-96-7 | 94% | 1g |
$1722.00 | 2023-12-19 | |
1PlusChem | 1P01PAXQ-5g |
Pyridazine, 5-chloro-3-methyl-, hydrochloride (1:1) |
2153472-96-7 | 94% | 5g |
$4875.00 | 2023-12-19 |
Pyridazine, 5-chloro-3-methyl-, hydrochloride (1:1) 関連文献
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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7. Back matter
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
Pyridazine, 5-chloro-3-methyl-, hydrochloride (1:1)に関する追加情報
Recent Advances in the Study of Pyridazine, 5-chloro-3-methyl-, hydrochloride (1:1) (CAS: 2153472-96-7)
Pyridazine derivatives have garnered significant attention in the field of chemical biology and pharmaceutical research due to their versatile pharmacological properties. Among these, Pyridazine, 5-chloro-3-methyl-, hydrochloride (1:1) (CAS: 2153472-96-7) has emerged as a compound of interest, particularly in the development of novel therapeutic agents. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
Recent studies have highlighted the synthetic pathways for Pyridazine, 5-chloro-3-methyl-, hydrochloride (1:1), emphasizing its efficient production through optimized chlorination and methylation reactions. Researchers have reported a high yield of the compound using a modified procedure that minimizes by-products and enhances purity. The hydrochloride salt form has been noted for its improved solubility and stability, making it a favorable candidate for further pharmacological evaluation.
In terms of biological activity, preliminary in vitro studies have demonstrated that Pyridazine, 5-chloro-3-methyl-, hydrochloride (1:1) exhibits moderate inhibitory effects on specific kinase enzymes implicated in inflammatory and oncogenic pathways. These findings suggest its potential as a scaffold for designing kinase inhibitors. Additionally, molecular docking simulations have revealed favorable binding interactions with target proteins, further supporting its therapeutic potential.
Ongoing research is exploring the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profiles. Early results indicate that the hydrochloride salt form may offer improved bioavailability compared to the free base, although further in vivo studies are required to confirm these observations. The compound's low cytotoxicity in normal cell lines also positions it as a promising candidate for preclinical development.
In conclusion, Pyridazine, 5-chloro-3-methyl-, hydrochloride (1:1) (CAS: 2153472-96-7) represents a promising chemical entity with potential applications in drug discovery. Its synthetic accessibility, favorable biological activity, and pharmacokinetic properties warrant further investigation. Future studies should focus on optimizing its structure-activity relationships and evaluating its efficacy in disease models to unlock its full therapeutic potential.
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